molecular formula C24H25NO2 B12617336 (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine CAS No. 920799-37-7

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine

Cat. No.: B12617336
CAS No.: 920799-37-7
M. Wt: 359.5 g/mol
InChI Key: UFZWHZBVXCKIRM-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is a chemical compound belonging to the class of substituted phenylmorpholines. These compounds are derivatives of phenylmorpholine and are known for their diverse pharmacological activities, including stimulant effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine typically involves the reaction of 4-benzyloxybenzaldehyde with (S)-phenylalaninol under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction. Common reagents used in this synthesis include sodium borohydride for reduction and various catalysts to facilitate the cyclization process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on neurotransmitter release and receptor binding.

    Medicine: Explored for its stimulant properties and potential use in treating conditions like ADHD and narcolepsy.

Mechanism of Action

The mechanism of action of (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine involves its interaction with monoamine neurotransmitter systems. It acts as a releaser of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and mood elevation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenylmorpholine derivatives. Its benzyloxy group, in particular, may influence its binding affinity and selectivity for various neurotransmitter receptors .

Properties

CAS No.

920799-37-7

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

(2S)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C24H25NO2/c1-3-7-20(8-4-1)17-25-15-16-26-24(18-25)22-11-13-23(14-12-22)27-19-21-9-5-2-6-10-21/h1-14,24H,15-19H2/t24-/m1/s1

InChI Key

UFZWHZBVXCKIRM-XMMPIXPASA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.